DRAQ7

Flow cytometry Multicolor panel design Viability discrimination

Traditional viability dyes like PI and 7-AAD suffer from PE spectral overlap and cytotoxicity, compromising multiplex flow cytometry and long-term kinetic assays. DRAQ7 resolves these limitations as a cell-impermeable, far-red anthraquinone DNA stain that exclusively labels dead and permeabilized cells. • Zero PE/FITC spectral overlap enables compensation-free multicolor flow cytometry with a single 488 nm laser • Negligible cytotoxicity allows continuous 24-72 h viability monitoring without inducing γH2AX DNA damage markers • No-wash, no-RNase protocol compatible with high-content screening and automated imaging workflows • Supplied as 0.3 mM blue aqueous solution; stable at 2-8°C; shipped ambient.

Molecular Formula
Molecular Weight
CAS No. 1533453-55-2
Cat. No. B1164519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDRAQ7
CAS1533453-55-2
SynonymsDeep Red Anthraquinone 7; Deep Red Fluorescing Agent 7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DRAQ7 Far-Red DNA Viability Dye


DRAQ7 (Deep Red Anthraquinone 7) is a small-molecule, far-red fluorescent DNA dye belonging to the anthraquinone chemical class [1]. As a cell-impermeable viability probe, it exclusively enters and labels the nuclei of dead, dying, or permeabilized cells, while remaining excluded from intact, live cells [2]. DRAQ7 exhibits excitation maxima at 599/644 nm and emission maxima at 678/697 nm (when intercalated with double-stranded DNA), enabling its use with common laser lines including 488 nm, 561 nm, 594 nm, 633 nm, and 647 nm . These spectral characteristics position DRAQ7 as a far-red alternative to traditional viability dyes such as propidium iodide (PI) and 7-aminoactinomycin D (7-AAD), with key differentiators including compatibility with GFP/FITC and PE without spectral overlap, negligible cytotoxicity in long-term culture, and low photobleaching [3].

Why DRAQ7 Is Irreplaceable for Viability Assays


Substituting DRAQ7 with other DNA-binding viability dyes—such as propidium iodide (PI), 7-AAD, or the closely related cell-permeable analog DRAQ5—introduces significant experimental limitations. PI and 7-AAD require UV excitation and exhibit substantial emission overlap with PE and its homologues, restricting multiplexing capabilities and increasing compensation requirements in flow cytometry [1]. DRAQ5, while sharing near-identical spectral properties with DRAQ7, is a cell-permeable dye that stains both live and dead cells, rendering it unsuitable for viability discrimination without additional washing or gating steps . Furthermore, traditional viability dyes can exhibit cytotoxicity over extended culture periods, precluding their use in real-time or kinetic assays where DRAQ7's ultra-low toxicity provides a distinct advantage [2]. The choice of viability dye is therefore not interchangeable; each possesses unique spectral, permeability, and toxicity profiles that directly impact experimental design, data quality, and multiplexing capacity.

DRAQ7 Comparative Evidence


4-Color Multiplexing Without PE Compensation

DRAQ7 differentiates from propidium iodide (PI) and 7-AAD through its far-red emission profile (>665 nm to low infrared), which exhibits no spectral overlap with PE and its homologues [1]. Unlike PI, which requires UV excitation and emits in the orange/red region causing significant PE overlap, DRAQ7 can be combined with multiple fluorophores without compensation [2]. Flow cytometric data demonstrates that using a single 488 nm excitation source, DRAQ7 permits simultaneous measurement of up to 4 fluorescent parameters in parallel, whereas PI restricts such multiplexing due to spectral spillover [3].

Flow cytometry Multicolor panel design Viability discrimination

Ultra-Low Cytotoxicity for Long-Term Kinetic Assays

DRAQ7 demonstrates ultra-low cytotoxicity, enabling its use in real-time, long-term viability assays without inducing cell death [1]. In a study by Akagi et al., DRAQ7 was validated as a noninvasive fluorescent probe capable of long-term monitoring of cell death, showing no significant induction of γH2AX (a DNA damage marker) in A549 cells exposed to 3 μM DRAQ7 for up to 48 hours [2]. In contrast, traditional viability dyes such as PI and 7-AAD can exhibit cytotoxic effects over extended culture periods, limiting their utility in kinetic or longitudinal studies [3].

Real-time cytotoxicity Long-term culture Kinetic assays

Dead-Cell-Specific Staining vs. DRAQ5

DRAQ7 is a cell-impermeable dye that exclusively enters and stains the nuclei of dead, dying, or permeabilized cells, while being completely excluded from intact, live cells . This contrasts directly with DRAQ5, a cell-permeable analog that stains both live and dead cells, requiring additional washing or gating steps for viability discrimination . Flow cytometric analysis of human Jurkat cells treated with 0.1–2.0 µM staurosporine for 24 hours demonstrates that DRAQ7 selectively labels membrane-compromised cells, performing equivalently to PI in reporting membrane leakiness onset [1].

Viability discrimination No-wash assays Apoptosis

Minimal Photobleaching for Extended Imaging

DRAQ7 exhibits low photobleaching, making it suitable for extended imaging sessions in fluorescence microscopy and high-content screening . Technical datasheets from Bio-Techne and Beckman Coulter consistently note that photobleaching is not normally observed with DRAQ7, a property not uniformly shared by all DNA-binding dyes such as PI, which can show signal decay under prolonged illumination [1]. This photostability is particularly advantageous for time-lapse experiments and automated image acquisition workflows [2].

Fluorescence microscopy High-content screening Time-lapse imaging

Optimal DRAQ7 Application Scenarios


Multicolor Panels with PE Without Compensation

In flow cytometry experiments utilizing PE or PE-tandem conjugates (e.g., PE-Cy5, PE-Cy7), DRAQ7 is the optimal viability dye selection. Its far-red emission (>665 nm) exhibits no spectral overlap with PE, eliminating the need for compensation and enabling clear discrimination of dead cells in multicolor panels [1]. This application leverages the evidence that DRAQ7 permits up to 4-color multiplexing with a single 488 nm laser, a capability not achievable with PI or 7-AAD due to their PE emission overlap [2].

Long-Term Kinetic Cytotoxicity Monitoring

For assays requiring continuous monitoring of cell viability over 24–72 hours—such as drug toxicity screening, siRNA knock-down studies, or real-time apoptosis tracking—DRAQ7 is the preferred viability probe due to its negligible cytotoxicity and low photobleaching [1]. This scenario directly stems from evidence showing that DRAQ7 does not induce γH2AX DNA damage markers even after 48 hours of exposure, whereas traditional dyes like PI can confound results through cytotoxicity [2].

No-Wash Viability for High-Throughput Screening

In high-content screening and automated imaging workflows where washing steps introduce variability and reduce throughput, DRAQ7's cell-impermeable nature enables no-wash viability discrimination [1]. This application is supported by evidence that DRAQ7 exclusively stains dead and permeabilized cells without entering intact live cells, allowing direct addition to culture wells followed by immediate imaging or cytometry [2].

Far-Red Counterstaining for Immunofluorescence and IHC

DRAQ7 serves as an effective far-red nuclear counterstain for fixed cells and tissue preparations in immunofluorescence (IF) and immunohistochemistry (IHC) [1]. Its far-red emission avoids overlap with common green and red fluorophores (e.g., GFP, FITC, Alexa Fluor 488, Cy3), enabling clear nuclear visualization alongside multiple antibody labels without spectral interference [2].

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